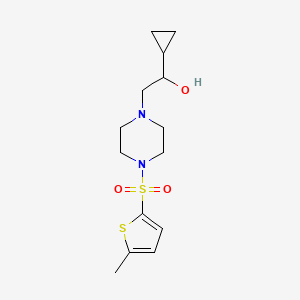

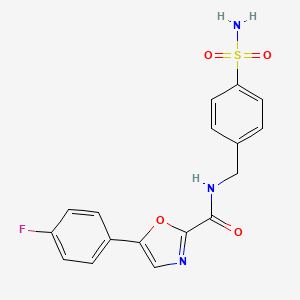

![molecular formula C13H12N2O2S B3006932 N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine CAS No. 1286726-54-2](/img/structure/B3006932.png)

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine involves multi-step reactions starting from basic furan derivatives. For instance, the synthesis of related thiazolidinone derivatives begins with the conversion of 2-hydroxy-1-naphthaldehyde into 2-acetylnaphtho[2,1-b]furan, followed by bromination and subsequent reactions with thiourea and aromatic aldehydes to yield a series of thiazolidinone compounds . Similarly, the synthesis of N-alkylated 1,2,4-triazoles and related compounds starts with the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, followed by alkylation and cyclization reactions to produce the desired heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the molecular and solid-state structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was investigated using X-ray powder diffraction (XRPD) and density functional theory (DFT) . The crystal structure was found to be triclinic with specific space group parameters, and the intermolecular interactions were analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include bromination, alkylation, cyclization, and condensation reactions. The reactivity of the furan moiety and the presence of other functional groups such as thiazolidinone or pyrazolopyridine allow for a variety of chemical transformations, leading to a wide range of heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural features and the results of spectroscopic analysis. The presence of electron-donating and electron-withdrawing groups, such as methoxy and nitro groups, can significantly influence the electronic properties and, consequently, the reactivity and stability of the compounds. The solid-state structures provide insight into the molecular packing and potential intermolecular interactions that can affect the compound's solubility and crystallinity .

科学的研究の応用

Synthesis and Chemical Properties

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is involved in the synthesis of diverse chemical compounds, exhibiting a wide range of applications in chemical research. For instance, its derivatives are utilized in the synthesis of fluorinated heterocyclic compounds through photochemical methodologies, indicating its potential in developing compounds with unique chemical properties (Buscemi et al., 2001). Additionally, its structural analogs have been synthesized to explore their insecticidal activities, suggesting its utility in the development of novel insecticides (Luo Xian, 2011).

Biological and Pharmacological Activities

The compound and its related structures have shown promising results in biological evaluations, particularly as potential inhibitors in kinase-related studies. Novel compounds derived from it have been prepared and tested for their inhibitory potency against protein kinases, highlighting its significance in therapeutic applications, especially in cancer research (Loidreau et al., 2013). The chemical framework of this compound is instrumental in the synthesis of compounds with antiproliferative and antiangiogenic activities, underscoring its potential in anticancer drug development (Romagnoli et al., 2015).

Chemical Reactions and Syntheses

The compound plays a crucial role in various chemical reactions, contributing to the synthesis of new chemical entities. It serves as a key precursor in the preparation of compounds exhibiting leukotriene B4 inhibitory activity and growth inhibitory activity in cancer cell lines, demonstrating its utility in medicinal chemistry and drug discovery processes (Kuramoto et al., 2008). Moreover, its involvement in the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on its core structure highlights its versatility in heterocyclic chemistry, paving the way for the discovery of compounds with diverse biological activities (El-Essawy & Rady, 2011).

作用機序

Target of Action

It’s known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit monoamine oxidases (MAO A and B), enzymes that play a central role in the regulation of brain monoamine levels .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit monoamine oxidases, leading to alterations in monoamine metabolism .

Result of Action

It’s known that thiazole derivatives can have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-16-9-4-5-12-11(7-9)15-13(18-12)14-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRQESUVTZUMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

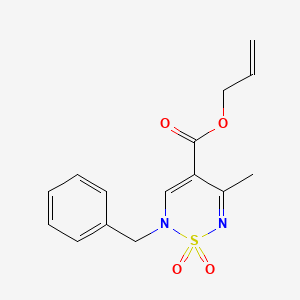

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

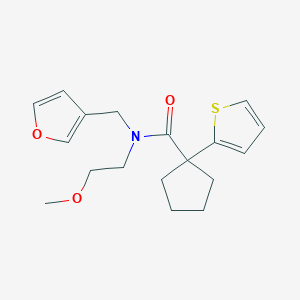

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)

![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)

![4-[4-(2-Chloropropanoyl)piperazin-1-yl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B3006871.png)

![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3006872.png)